Bienvenue dans la boutique en ligne BenchChem!

methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

medicinal chemistry carbamate metabolic stability FAAH inhibition

CAS 1396626-69-9 is an essential SAR probe featuring an N2-methyl carbamate, C1-ortho-chlorophenyl carbamoyl, and unsubstituted benzo ring—three vectors that confer a distinct pharmacological fingerprint. This compound enables quantitative assessment of ester steric effects on FAAH inactivation kinetics, halogen-bond mapping via σ-hole interactions in kinase hinge regions, and atropisomer-specific pharmacology studies. Select this compound for deconvoluting core scaffold vs. substituent-driven target engagement in HDAC, JNK3, and FAAH programs.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 1396626-69-9
Cat. No. B2522752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1396626-69-9
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCOC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H17ClN2O3/c1-24-18(23)21-11-10-12-6-2-3-7-13(12)16(21)17(22)20-15-9-5-4-8-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,22)
InChIKeyNBABRZLPCZISDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1396626-69-9): Structural Class & Baseline Characteristics for Procurement Evaluation


Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1396626-69-9, molecular formula C₁₈H₁₇ClN₂O₃, molecular weight 344.8 g/mol) belongs to the 3,4-dihydroisoquinoline carbamate class—a scaffold associated with fatty acid amide hydrolase (FAAH) inhibition, JNK3 kinase inhibition, and histone deacetylase (HDAC) modulation [1]. The compound features a methyl carbamate at the 2-position and a 2-chlorophenyl carbamoyl moiety at the 1-position. Its computed physicochemical properties include a consensus log P of approximately 3.13 and a topological polar surface area (TPSA) of 62.56 Ų, placing it within drug-like chemical space [2]. This compound is currently available only through specialty research chemical suppliers and lacks peer-reviewed pharmacological characterization, making its selection a structurally guided, rather than data-validated, decision.

Why Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Interchanged with Generic 3,4-Dihydroisoquinoline Analogs


Within the 3,4-dihydroisoquinoline-2(1H)-carboxylate chemotype, three structural variables exert disproportionate control over target engagement and selectivity: (i) the N2-ester group (methyl, tert-butyl, or benzyl) determines steric occupancy of the enzyme oxyanion hole and metabolic lability [1]; (ii) the C1-carbamoyl N-aryl substituent (2-chlorophenyl vs. 3-chlorophenyl, 4-chlorophenyl, or 2-fluorophenyl) governs π-stacking and halogen-bonding interactions critical for binding pose [2]; and (iii) the absence or presence of substituents on the benzo-fused ring alters electronic character and selectivity among paralogous targets. In the HDAC inhibitor series, a shift from methyl to tert-butyl carbamate at N2 resulted in an approximately 46-fold difference in IC₅₀ (cf. CHEMBL599431 vs. CHEMBL598430) [3]. In JNK3 inhibitors, a para- to ortho-chloro relocation on the C1-aryl ring changed pIC₅₀ by more than 0.4 log units in several matched pairs [1]. These precedent data make plain that interchange of even closely related 3,4-dihydroisoquinoline-2(1H)-carboxylates without explicit bridging data is scientifically unjustified, and that the specific substitution pattern of CAS 1396626-69-9 confers a distinct pharmacological fingerprint that must be evaluated as a unique entity.

Quantitative Differentiation Evidence for Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1396626-69-9) vs. Closest Structural Analogs


N2-Methyl Carbamate vs. N2-tert-Butyl Carbamate: Predicted Metabolic Stability and Steric Profile Differentiation

CAS 1396626-69-9 carries an N2-methyl carbamate, in contrast to the tert-butyl carbamate found in analogs such as CHEMBL599431 (CAS not assigned) [1]. N-Alkyl carbamates are established inactivators of FAAH through covalent modification of the catalytic Ser241 [2]. The methyl carbamate presents a smaller steric footprint (molar refractivity ~10.2 cm³/mol for methyl vs. ~24.5 cm³/mol for tert-butyl) and a distinct metabolic pathway: methyl carbamates undergo CYP450-mediated O-demethylation, whereas tert-butyl carbamates are subject to CYP450 hydroxylation followed by glucuronidation, yielding different metabolite profiles and clearance rates [3]. No direct comparative metabolic stability data exist for CAS 1396626-69-9, but class-level precedent indicates that the N2-ester identity is a primary determinant of both enzyme inactivation kinetics (kᵢₙₐ꜀ₜ/Kᵢ) and hepatic microsomal half-life [2].

medicinal chemistry carbamate metabolic stability FAAH inhibition

C1-ortho-Chlorophenyl vs. para-Chlorophenyl Isomers: Predicted Impact on Target Binding Conformation

CAS 1396626-69-9 bears a 2-chlorophenyl (ortho-chloro) substituent at the C1-carbamoyl position, contrasting with para-chlorophenyl analogs also described in the 1-aryl-3,4-dihydroisoquinoline chemotype [1]. In the JNK3 inhibitor series reported by Christopher et al. (2009), relocation of the chlorine atom from the para to the ortho position on the C1-phenyl ring altered the pIC₅₀ by ≥0.4 log units in structurally matched pairs, attributed to reorientation of the aryl ring within the hydrophobic pocket and altered hydrogen-bonding geometry with the hinge region [1]. Furthermore, ortho-substitution introduces a chiral axis (atropisomerism) due to restricted rotation about the C1–aryl bond, which can result in separable enantiomeric conformers with potentially divergent target selectivity profiles—a feature absent in para-substituted analogs [2].

kinase inhibitor JNK3 selectivity SAR

2-Chlorophenyl vs. 2-Fluorophenyl C1-Substitution: Halogen Bonding and Lipophilicity Differentiation

The C1-carbamoyl 2-chlorophenyl group in CAS 1396626-69-9 can be compared with the hypothetical 2-fluorophenyl analog, a common isosteric replacement in medicinal chemistry. Chlorine provides a stronger σ-hole and halogen-bond donor capability than fluorine (calculated positive electrostatic potential, Vₛ,ₘₐₓ ~20–30 kcal/mol for aryl-Cl vs. ~0–5 kcal/mol for aryl-F) [1]. Additionally, the Hansch π constant for chlorine (+0.71) is substantially greater than for fluorine (+0.14), giving CAS 1396626-69-9 a higher predicted lipophilicity (clogP ~3.13) vs. an estimated ~2.56 for the 2-fluoro analog [2]. This difference in halogen-bonding potential and log P may translate to differential target engagement, membrane permeability, and plasma protein binding.

halogen bonding lipophilicity drug design SAR

Absence of Benzo-Ring Substitution vs. 6,7-Dimethoxy Analogs: Scaffold Simplicity as a Selectivity Probe Strategy

Unlike the biologically characterized 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), which bears methoxy substituents on the benzo-fused ring [1], CAS 1396626-69-9 presents an unsubstituted isoquinoline core. In silico PASS analysis of DIQ predicted effects on muscle contractility and CNS activity [1], while the unsubstituted core of CAS 1396626-69-9 is likely to exhibit a distinct polypharmacology profile. In the broader dihydroisoquinoline class, benzo-ring substituents critically modulate selectivity among JNK isoforms, BACE1, and off-target GPCRs [2]. The absence of such substituents on CAS 1396626-69-9 renders it a cleaner scaffold for establishing baseline SAR and for use as a control compound in screens where electron-rich aromatic interactions may confound interpretation.

chemical probe target selectivity dihydroisoquinoline scaffold

Recommended Research & Industrial Application Scenarios for Methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1396626-69-9)


Systematic Structure–Activity Relationship (SAR) Studies of Dihydroisoquinoline Carbamates as Serine Hydrolase Inhibitors

CAS 1396626-69-9 serves as a critical SAR probe due to its three distinguishing vectors: N2-methyl carbamate, C1-ortho-chlorophenyl carbamoyl, and unsubstituted benzo ring. In FAAH and related serine hydrolase programs, this compound provides the baseline methyl carbamate reference needed to deconvolute the contributions of N2-ester steric bulk to enzyme inactivation kinetics and metabolic stability, as established by the carbamate-FAAH mechanistic framework [1]. Paired testing with the corresponding tert-butyl and benzyl carbamate analogs enables quantitative assessment of kᵢₙₐ꜀ₜ/Kᵢ ratios and hepatic microsomal half-life trends.

Halogen-Bonding Probe in Kinase and HDAC Target Engagement Studies

The 2-chlorophenyl substituent of CAS 1396626-69-9, with its demonstrated halogen-bond donor potential [2], makes this compound particularly suited for crystallographic and biophysical studies aimed at mapping halogen-bonding interactions in kinase hinge regions or HDAC active sites. Procurement of this compound is warranted when the experimental objective requires an ortho-chloroaryl carbamate that can engage backbone carbonyls or side-chain oxygen atoms through σ-hole interactions, as predicted by the halogen-bonding framework established by Cavallo et al.

Unsubstituted Core Control for Selectivity Profiling Against Dimethoxy-Substituted Dihydroisoquinolines

In screening cascades where 6,7-dimethoxy-dihydroisoquinolines (e.g., DIQ) have shown polypharmacology including muscle contractility and CNS effects [3], CAS 1396626-69-9 provides the structurally essential unsubstituted-core comparator. This compound enables researchers to distinguish target engagement arising from the core scaffold from that driven by electron-rich benzo-ring substituents, a critical step in optimizing selectivity within the dihydroisoquinoline chemotype.

Atropisomerism and Conformational Studies of C1-Ortho-Substituted Dihydroisoquinolines

The ortho-chlorine on the C1-phenyl ring of CAS 1396626-69-9 introduces restricted rotation about the C1–aryl bond, creating the potential for separable atropisomeric conformers as documented in analogous biaryl systems [4]. This compound is appropriate for chiral chromatographic resolution and subsequent evaluation of atropisomer-specific pharmacology, a line of investigation not accessible with para-substituted or unsubstituted C1-phenyl analogs.

Quote Request

Request a Quote for methyl 1-((2-chlorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.